Superior Thermal Stability and Ultra-Low CTE in Polyimide Films vs. Flexible Diamine ODA
Polyimide films synthesized using 4,4'-(Pyrimidine-2,5-diyl)dianiline (PRM) as a rigid diamine comonomer exhibit a glass transition temperature (Tg) exceeding 450 °C and a coefficient of thermal expansion (CTE) as low as 0–5 ppm K⁻¹, along with a 5% weight loss temperature (Td5%) of 570–590 °C [1]. In contrast, polyimides derived from the common flexible diamine 4,4'-oxydianiline (ODA) typically exhibit Tg values in the range of 251–281 °C [2]. This represents a Tg increase of over 170 °C for the PRM-containing system.
| Evidence Dimension | Glass Transition Temperature (Tg) and Coefficient of Thermal Expansion (CTE) |
|---|---|
| Target Compound Data | Tg > 450 °C; CTE = 0–5 ppm K⁻¹; Td5% = 570–590 °C |
| Comparator Or Baseline | Polyimide based on 4,4'-oxydianiline (ODA): Tg = 251–281 °C |
| Quantified Difference | Increase in Tg of >170 °C; CTE is significantly reduced to near-zero levels. |
| Conditions | Polyimide films fabricated from PRM, PMDA, and ODA via copolycondensation [1]; ODA-based polyimide Tg measured via DSC [2]. |
Why This Matters
This demonstrates that PRM is essential for applications requiring dimensional stability at extreme temperatures, such as flexible OLED displays, where ODA-based polymers would fail due to thermal degradation or expansion.
- [1] Yang, Z., Ma, P., Li, F., Guo, H., Kang, C., & Gao, L. (2021). Ultrahigh thermal-stability polyimides with low CTE and required flexibility by formation of hydrogen bonds between poly(amic acid)s. European Polymer Journal, 148, 110369. View Source
- [2] Synthesis and characterization of thermally stable semicrystalline polyimide based on 3,4′-oxydianiline and 3,3′,4,4′-biphenyltetracarboxylic dianhydride. (2025). View Source
